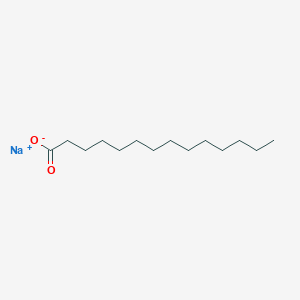
4-Oxazolemethanol, 4-ethyl-2-(8-heptadecen-1-yl)-4,5-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxazolemethanol, 4-ethyl-2-(8-heptadecen-1-yl)-4,5-dihydro- is a complex organic compound belonging to the oxazole family. This compound features a unique structure with an oxazole ring, an ethyl group, and a long aliphatic chain with a double bond. It is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxazolemethanol, 4-ethyl-2-(8-heptadecen-1-yl)-4,5-dihydro- typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors such as amino alcohols and carboxylic acids under dehydrating conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the Aliphatic Chain: The long aliphatic chain with a double bond can be attached through a Wittig reaction or similar olefination techniques.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions are tailored to scale up the process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of oxazole ketones.
Reduction: Reduction reactions can target the double bond in the aliphatic chain, converting it to a saturated chain.
Substitution: The oxazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid.
Major Products:
Oxidation: Oxazole ketones.
Reduction: Saturated aliphatic oxazole derivatives.
Substitution: Various substituted oxazole derivatives depending on the electrophile used.
Chemistry:
- Used as an intermediate in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine:
- Investigated for potential antimicrobial and antifungal properties.
- Explored as a candidate for drug development due to its unique structure.
Industry:
- Potential applications in the development of new materials.
- Used in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Oxazolemethanol, 4-ethyl-2-(8-heptadecen-1-yl)-4,5-dihydro- is not fully understood but is believed to involve interactions with biological macromolecules such as proteins and nucleic acids. The oxazole ring can engage in hydrogen bonding and π-π interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
- 4-Oxazolemethanol, 4-methyl-2-(8-heptadecen-1-yl)-4,5-dihydro-
- 4-Oxazolemethanol, 4-ethyl-2-(8-octadecen-1-yl)-4,5-dihydro-
Comparison:
- The presence of different substituents on the oxazole ring or variations in the aliphatic chain length and saturation level can significantly alter the compound’s physical and chemical properties.
- 4-Oxazolemethanol, 4-ethyl-2-(8-heptadecen-1-yl)-4,5-dihydro- is unique due to its specific combination of an ethyl group and a heptadecenyl chain, which may confer distinct biological activities and synthetic utility.
Properties
CAS No. |
68140-98-7 |
|---|---|
Molecular Formula |
C23H43NO2 |
Molecular Weight |
365.6 g/mol |
IUPAC Name |
[4-ethyl-2-[(E)-heptadec-8-enyl]-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C23H43NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-24-23(4-2,20-25)21-26-22/h11-12,25H,3-10,13-21H2,1-2H3/b12-11+ |
InChI Key |
FYWZXBFLSZJILE-VAWYXSNFSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC1=NC(CO1)(CC)CO |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC1=NC(CO1)(CC)CO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=NC(CO1)(CC)CO |
Key on ui other cas no. |
68140-98-7 |
physical_description |
Liquid |
Synonyms |
Alkaterge E, 2-Heptadecenyl-4-ethyl-2-oxazoline-4-methanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


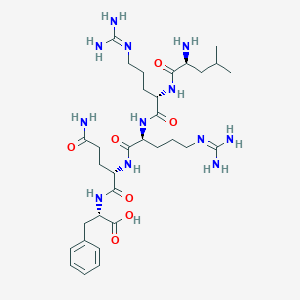
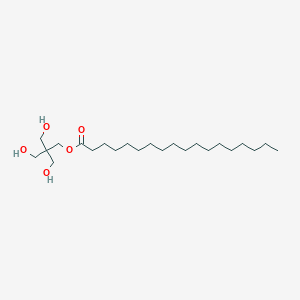

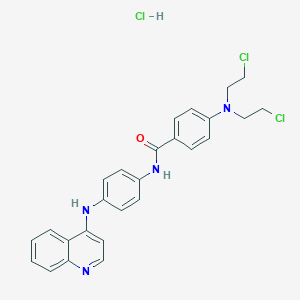



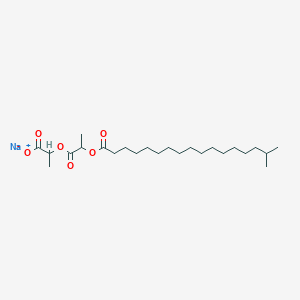


![Methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B148143.png)

